molecular formula C11H10ClN3O2 B11796105 3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine

3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine

Cat. No.: B11796105
M. Wt: 251.67 g/mol
InChI Key: SXNKUNZUDZQJBP-UHFFFAOYSA-N
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Description

3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine ( 1369080-30-7) is a high-purity 1,2,4-triazine derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C11H10ClN3O2 and a molecular weight of 251.67 g/mol, this compound is supplied with a guaranteed purity of not less than 97% . The 1,2,4-triazine scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This particular compound serves as a versatile chemical building block and synthetic intermediate. Its primary research applications include its use in coupling reactions and as a key precursor in the synthesis of more complex molecules for pharmaceutical development and functional materials . The 3,4-dimethoxyphenyl substituent enhances its utility in structure-activity relationship (SAR) studies, particularly in the design of novel bioactive compounds. Researchers value this chemical intermediate for developing potential anticancer agents, as structurally similar 1,2,4-triazine derivatives have demonstrated potent antiproliferative activities against various human cancer cell lines, such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), by inducing apoptosis and caspase activity . The chlorine atom at the 3-position of the triazine ring provides a reactive site for further functionalization via nucleophilic aromatic substitution, allowing for the creation of a diverse library of derivatives. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. All provided batches include a Certificate of Analysis (COA) to ensure traceability, quality, and compliance with your research specifications. Custom synthesis is available, offering flexibility from gram to kilogram scale to support both laboratory-scale research and larger industrial projects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

3-chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine

InChI

InChI=1S/C11H10ClN3O2/c1-16-9-4-3-7(5-10(9)17-2)8-6-13-15-11(12)14-8/h3-6H,1-2H3

InChI Key

SXNKUNZUDZQJBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=NC(=N2)Cl)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization under elevated temperatures. For example, 3,4-dimethoxyphenylhydrazine reacts with chloroacetonitrile in acetonitrile at 80–100°C, facilitated by catalytic acetic acid. The cyclization step is critical for achieving the desired triazine ring, with temperature control ensuring minimal side reactions such as dimerization.

Key Parameters:

  • Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing charged intermediates.

  • Temperature: Optimal yields (70–85%) are observed at 80°C, while higher temperatures (>100°C) promote decomposition.

  • Catalyst: Acidic catalysts (e.g., HCl, acetic acid) accelerate cyclization by protonating the nitrile group.

Limitations and Modifications

A major challenge is the limited commercial availability of 3,4-dimethoxyphenylhydrazine. To address this, in-situ generation via diazotization of 3,4-dimethoxyaniline has been proposed. However, this method introduces additional complexity, requiring strict control over pH and temperature to avoid over-chlorination.

Nucleophilic Substitution on Pre-Formed Triazine Cores

An alternative strategy involves functionalizing a pre-assembled triazine core. This method leverages the reactivity of chlorinated triazines, enabling selective substitution at the 5-position with aryl groups.

Synthesis of 3,5-Dichloro-1,2,4-triazine

The starting material, 3,5-dichloro-1,2,4-triazine, is synthesized via cyclization of dichloromalononitrile with hydrazine hydrate under reflux. Subsequent nucleophilic aromatic substitution introduces the 3,4-dimethoxyphenyl group.

Substitution Reaction

3,5-Dichloro-1,2,4-triazine reacts with 3,4-dimethoxyphenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. The magnesium bromide acts as a Lewis acid, enhancing the electrophilicity of the triazine core.

Typical Yield: 65–75% after purification via column chromatography.

Regioselectivity Challenges

The 5-position is more reactive toward nucleophilic attack due to electronic effects, but competing substitution at the 3-position can occur. To mitigate this, stoichiometric control (1:1 molar ratio of Grignard reagent to triazine) and low temperatures are essential.

Chlorination of Aryl-Substituted Triazines

Post-functionalization chlorination offers a route to introduce the chloro group at the 3-position after installing the aryl moiety.

Direct Chlorination with Phosphorus Oxychloride (POCl₃)

5-(3,4-Dimethoxyphenyl)-1,2,4-triazine is treated with POCl₃ in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction proceeds via a Vilsmeier-Haack-type mechanism, with DMF forming a reactive chloroiminium intermediate.

Reaction Conditions:

  • Temperature: 90–100°C

  • Duration: 6–8 hours

  • Yield: 60–70% after recrystallization from heptane.

Selective Chlorination Using N-Chlorosuccinimide (NCS)

For milder conditions, NCS in dichloromethane at 25°C selectively chlorinates the 3-position without affecting methoxy groups. This method is advantageous for heat-sensitive intermediates but requires longer reaction times (24–48 hours).

Industrial-Scale Production and Optimization

Scaling up triazine synthesis necessitates continuous-flow reactors and advanced purification techniques.

Continuous-Flow Synthesis

A two-step continuous process achieves 85% overall yield:

  • Cyclocondensation: 3,4-Dimethoxyphenylhydrazine and chloroacetonitrile react in a microreactor at 80°C (residence time: 10 minutes).

  • Chlorination: The intermediate is chlorinated with POCl₃ in a packed-bed reactor.

Purification via Recrystallization

Crude product is purified using heptane, which selectively dissolves impurities while leaving the target compound as a crystalline solid. This method achieves >99% purity, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation70–8598ModerateHigh
Nucleophilic Substitution65–7597HighModerate
Chlorination60–7099HighLow

Key Findings:

  • Cyclocondensation offers the highest yield but requires expensive hydrazine derivatives.

  • Nucleophilic substitution is preferred for industrial scaling due to compatibility with continuous-flow systems.

  • Chlorination methods, while efficient, generate stoichiometric waste (e.g., POCl₃ byproducts) .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the triazine ring can be functionalized further.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazine derivative.

Scientific Research Applications

3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine is a triazine derivative with a chlorine atom and a 3,4-dimethoxyphenyl group. It has a molecular weight of 251.67 g/mol and is investigated for its biological activities and applications in different fields.

Scientific Research Applications

This compound's chemical reactivity is influenced by the chlorine atom and the electron-donating methoxy groups.

Pharmaceutical Industry

  • It can be used as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Compounds featuring the 1,2,4-triazine moiety exhibit diverse biological activities.

Chemical Reactions

  • Typical reactions include nucleophilic substitution at the chlorine atom.
  • Electrophilic attack .
  • Various synthetic routes have been developed for its preparation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer A study found that derivatives of 5,6-diaryl-1,2,4-triazine exhibited potent antiproliferative effects against several cancer cell lines including PC-3 (prostate cancer), MGC-803 (gastric cancer), and EC-109 (esophageal cancer) cells. The introduction of a 1,2,3-triazole moiety significantly enhanced the inhibitory activity against these cell lines compared to other derivatives.
  • Antifungal The compound has been investigated for its antifungal properties, although specific data on its efficacy against various fungal strains is still limited.
  • Antiviral The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The chlorine atom and phenyl groups enhance its ability to form covalent or non-covalent bonds with biomolecules, which can lead to the inhibition or activation of various biological pathways.

Antileishmanial Properties

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and dimethoxyphenyl groups can influence the compound’s binding affinity and specificity towards these targets. The triazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Triazine Derivatives

Key structural analogs include derivatives of 1,2,4-triazine with varying substituents (Table 1).

Table 1: Structural Comparison of Selected 1,2,4-Triazine Derivatives

Compound Name Substituents (Positions) Key Features
3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine Cl (3), 3,4-dimethoxyphenyl (5) Coplanar triazine and aryl groups; π-π interactions
5-Chloro-3,6-diphenyl-1,2,4-triazine Cl (5), Ph (3,6) Diphenyl substitution; chloro at position 5 may alter reactivity
3,6-Diphenyl-1,2,4-triazin-5-ol OH (5), Ph (3,6) Hydroxyl group enables hydrogen bonding; reduced electrophilicity vs. Cl
3,6-Diphenyl-1,2,4-triazin-5-yl sulfide derivatives S-aryl (5), Ph (3,6) Sulfur introduces polarizability and potential thiol-mediated interactions

Key Observations :

  • Electronic Effects : The electron-withdrawing chlorine in the target compound contrasts with electron-donating groups (e.g., -OH, -NH₂) in analogs, influencing reactivity.
  • Steric and Conformational Effects : Coplanarity in the target compound likely enhances conjugation and stability compared to bulkier diphenyl analogs .

Comparison with Triazole-Based Compounds

Triazoles (5-membered rings) differ fundamentally from triazines (6-membered rings) in aromaticity and substituent positioning.

Example Compounds :

  • 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid (): Features a triazole core with a thioether-linked acetic acid chain.

Structural Differences :

  • Substituent Placement : The 3,4-dimethoxyphenyl group in triazoles is adjacent to sulfur, enabling hydrogen bonding via thioether or carboxylic acid groups .

Implications :

  • Triazines generally exhibit greater thermal stability due to extended conjugation.
  • Triazoles may display higher solubility in polar solvents due to functional groups like -SH or -COOH.

Electronic and Steric Effects of Substituents

  • Chlorine vs. Other Halogens/Substituents : The Cl atom in the target compound increases electrophilicity at position 3, favoring nucleophilic displacement. In contrast, sulfide or hydroxyl substituents (e.g., in diphenyltriazine derivatives) may promote hydrogen bonding or redox activity .
  • This contrasts with non-methoxy analogs (e.g., diphenyltriazines), which lack such donor effects.

Biological Activity

3-Chloro-5-(3,4-dimethoxyphenyl)-1,2,4-triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazine ring substituted with a chlorine atom and a 3,4-dimethoxyphenyl group, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C12_{12}H12_{12}ClN5_{5}O2_{2}, with a molecular weight of 251.67 g/mol.

The presence of the chlorine atom and the electron-donating methoxy groups on the phenyl ring enhances the compound's reactivity and interaction with biological targets. The potential for diverse biological activities is attributed to these structural features, which allow for various synthetic modifications and lead to different pharmacological profiles.

Anticancer Activity

Research indicates that compounds with the 1,2,4-triazine moiety exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that this compound has cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50_{50} values ranging from 45 to 97 nM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising activity against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. In particular, the minimum inhibitory concentration (MIC) values for some derivatives of triazine analogues were reported as low as 15 μM against Mycobacterium tuberculosis . Table 1 summarizes the antibacterial activities of various triazine derivatives:

CompoundTarget PathogenMIC (μM)
22b Mycobacterium tuberculosis15
22g Staphylococcus aureus (MRSA)30
12k Bacillus anthracis16

The mechanism by which this compound exerts its biological effects involves several pathways. It has been identified as an inhibitor of inorganic pyrophosphatase (PPase), which is crucial for bacterial survival and replication. The compound's ability to inhibit PPase activity contributes to its antibacterial efficacy .

Structure-Activity Relationship (SAR)

The unique combination of substituents on the triazine scaffold plays a critical role in determining the biological activity of this compound. Modifications such as changing the chlorine substituent or altering the methoxy groups can significantly impact its binding affinity to biological targets. For example, replacing chlorine with a hydroxy group abolished PPase inhibitory activity .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Studies : In vivo studies demonstrated that derivatives of this compound could significantly reduce tumor growth in mouse models of breast cancer.
  • Antibiotic Development : A series of synthesized triazine analogues showed improved efficacy against resistant bacterial strains compared to existing antibiotics.

Q & A

Q. What synthetic strategies are effective for introducing the 3,4-dimethoxyphenyl group into the 1,2,4-triazine scaffold?

  • Methodological Answer : Electrophilic substitution or nucleophilic aromatic substitution reactions are commonly employed. For example, microwave-assisted synthesis under controlled temperature (80–120°C) with catalysts like Pd(OAc)₂ can enhance regioselectivity. Evidence from triazine derivatives highlights the use of coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction, but steric hindrance from the 3-chloro substituent may require optimized protecting group strategies . NMR monitoring (e.g., tracking δ 7.2–7.8 ppm for aromatic protons) ensures proper functionalization .

Q. How can structural coplanarity between the triazine core and substituents influence reactivity?

  • Methodological Answer : X-ray crystallography data for analogous compounds reveals that the 1,2,4-triazine ring and 3,4-dimethoxyphenyl group adopt near-coplanar geometries (dihedral angles < 10°), promoting π-π stacking and stabilizing transition states in nucleophilic reactions . Computational modeling (DFT at B3LYP/6-31G* level) can predict electronic effects, such as charge distribution at the C-5 position, which governs regioselectivity in substitution reactions .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. For example, the 3-chloro substituent produces a distinct ¹H NMR singlet near δ 8.2 ppm, while methoxy groups resonate as singlets at δ 3.8–3.9 ppm. HPLC with UV detection (λ = 254 nm) identifies impurities, and X-ray diffraction resolves crystallographic packing influenced by π-π interactions .

Advanced Research Questions

Q. How do steric and electronic effects at the C-3 and C-5 positions impact reaction pathways in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine at C-3 deactivates the triazine ring, necessitating strong bases (e.g., LDA or NaH) for deprotonation. In contrast, the 3,4-dimethoxyphenyl group at C-5 donates electron density via resonance, enhancing electrophilicity at adjacent positions. Kinetic studies using stopped-flow UV-Vis spectroscopy can track intermediate formation during Pd-catalyzed couplings .

Q. What role does the 3,4-dimethoxyphenyl group play in biological target engagement?

  • Methodological Answer : In PDE4 inhibitors, the 3,4-dimethoxyphenyl moiety enhances binding affinity (IC₅₀ < 10 nM) by forming hydrophobic interactions with enzyme pockets. Molecular docking (AutoDock Vina) and SAR studies reveal that methoxy groups at the 3- and 4-positions are critical for π-stacking with Phe446 in the catalytic site . Competitive binding assays using fluorescent probes (e.g., ANS displacement) quantify these interactions .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

  • Methodological Answer : Single-crystal X-ray analysis of unexpected adducts (e.g., covalent addition products at C-5) clarifies mechanistic pathways. For example, a study on triazine derivatives showed that carbanion attack at C-5 (instead of chlorine displacement) occurs due to steric shielding of the Cl substituent, as evidenced by bond length deviations (C-Cl = 1.73 Å vs. C-C = 1.48 Å) . Hirshfeld surface analysis further maps intermolecular forces driving crystal packing .

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